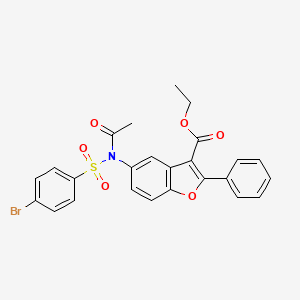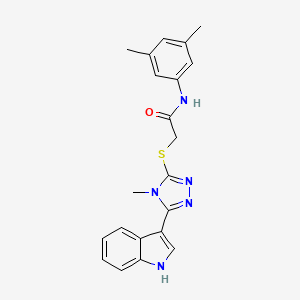
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
IDO1 Inhibition and Cancer Immunotherapy
Indoleamine 2,3-dioxygenase (IDO1) inhibitors, such as 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, have been studied for their potential in cancer immunotherapy. Despite the setback in a phase III clinical trial of epacadostat, a well-known IDO1 inhibitor, the unique sulfur-aromatic interaction network formed by the thiourea moiety with specific amino acids in IDO1 suggests a promising approach for discovering potent IDO1 inhibitors. This could lead to new strategies in cancer treatment focusing on immune response modulation (Peng et al., 2020).
Cholinesterase Inhibition
Compounds similar to this compound have been evaluated for their potential to inhibit cholinesterase enzymes. This research is significant for developing treatments for neurological disorders such as Alzheimer's disease. The study revealed that certain N-aryl derivatives of similar compounds exhibited moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This suggests a possible application in managing diseases characterized by cholinergic dysfunction (Riaz et al., 2020).
Heterocyclic Synthesis
The utility of thioureido-acetamides in heterocyclic synthesis has been demonstrated through various one-pot cascade reactions. These reactions have excellent atom economy and can lead to the formation of diverse heterocyclic structures such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines. The versatility of thioureido-acetamides, potentially including compounds like this compound, underscores their significance in synthesizing novel heterocyclic compounds with various applications in medicinal chemistry and material science (Schmeyers & Kaupp, 2002).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiazole derivatives, which share structural similarities with this compound, have been explored. These studies have shown considerable effects against a range of pathogenic microorganisms, suggesting potential applications in developing new antimicrobial and antifungal agents (Cankilic & Yurttaş, 2017).
Antitumor Activities
Compounds related to this compound have been synthesized and evaluated for their anticancer activities. Specifically, thiazole derivatives have shown selectivity and potency against certain cancer cell lines, highlighting the potential for these compounds to be developed into effective anticancer agents. The ability to induce apoptosis in cancer cells further supports the therapeutic potential of these compounds in oncology (Evren et al., 2019).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-13-8-14(2)10-15(9-13)23-19(27)12-28-21-25-24-20(26(21)3)17-11-22-18-7-5-4-6-16(17)18/h4-11,22H,12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBHWSHDMKDLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

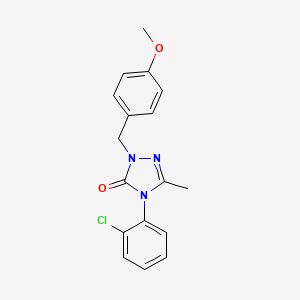
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)

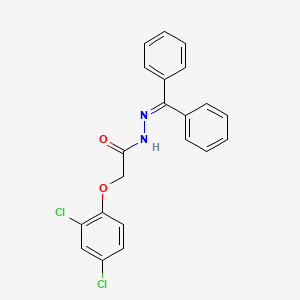
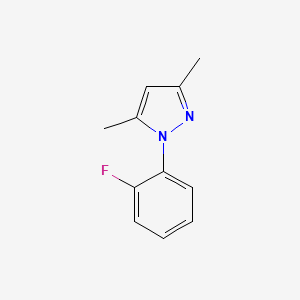
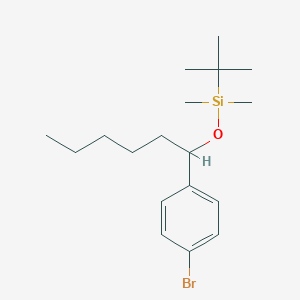
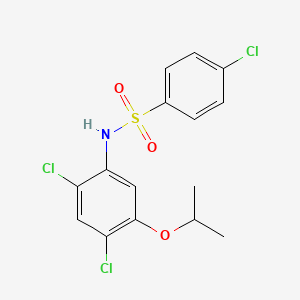
![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2979736.png)

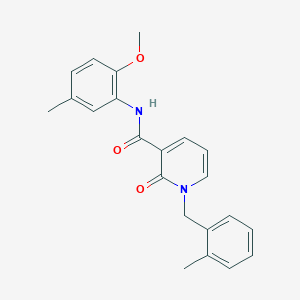
![3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2979743.png)
![2-Cyclopropyl-5-[[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2979744.png)
